![molecular formula C13H9BClNO3 B13713668 (4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid](/img/structure/B13713668.png)
(4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid is a boronic acid derivative that features a benzoxazole ring substituted with a chloro and phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid typically involves the formation of the benzoxazole ring followed by the introduction of the boronic acid group. One common method is the reaction of 4-chloro-2-phenylbenzoxazole with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This involves the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: (4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is facilitated by palladium catalysts.
Oxidation: Boronic acids can be oxidized to form phenols.
Substitution: The chloro group on the benzoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenolic derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
(4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid has several applications in scientific research:
Mecanismo De Acción
The mechanism by which (4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid exerts its effects is primarily through its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic structures.
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the benzoxazole ring and chloro substitution, making it less versatile in certain synthetic applications.
4-Chlorophenylboronic Acid: Similar in structure but lacks the benzoxazole ring, limiting its use in bioactive molecule synthesis.
2-Phenylbenzoxazole: Lacks the boronic acid group, making it unsuitable for Suzuki-Miyaura coupling.
Uniqueness: (4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid is unique due to its combination of a boronic acid group with a benzoxazole ring, allowing it to participate in a wide range of chemical reactions and making it valuable in both synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C13H9BClNO3 |
|---|---|
Peso molecular |
273.48 g/mol |
Nombre IUPAC |
(4-chloro-2-phenyl-1,3-benzoxazol-7-yl)boronic acid |
InChI |
InChI=1S/C13H9BClNO3/c15-10-7-6-9(14(17)18)12-11(10)16-13(19-12)8-4-2-1-3-5-8/h1-7,17-18H |
Clave InChI |
BLQICSLMBQWKAY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C(=C(C=C1)Cl)N=C(O2)C3=CC=CC=C3)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


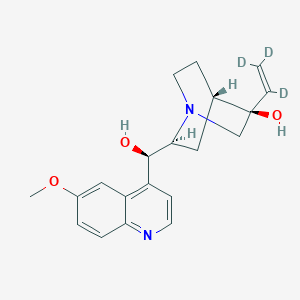
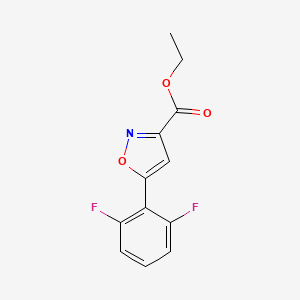
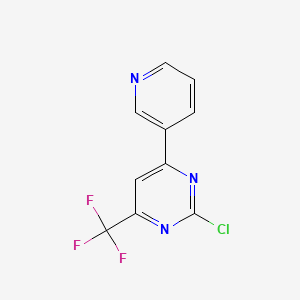
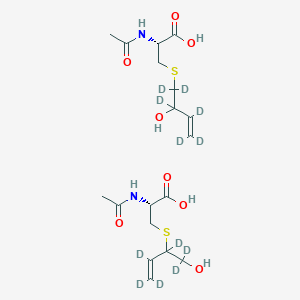

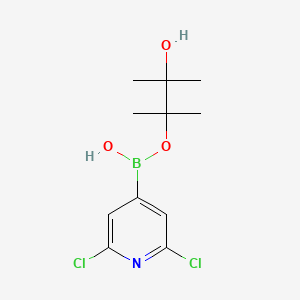
![[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13713632.png)
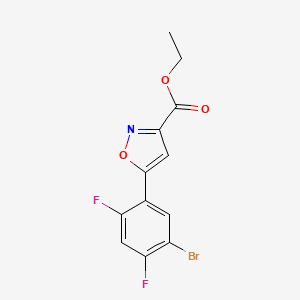
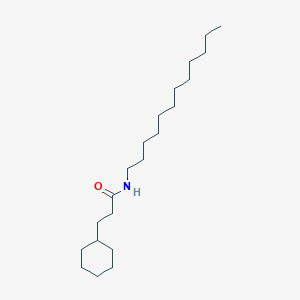
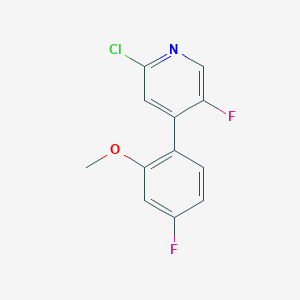
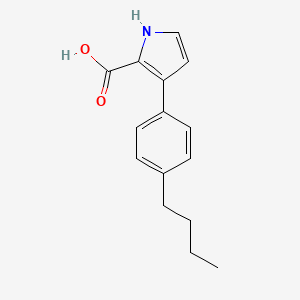

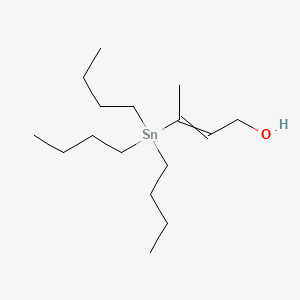
![(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate](/img/structure/B13713665.png)
